molecular formula C29H34O14 B13861944 Etoposide Hydroxy Acid (Mixture of Diastereomers)

Etoposide Hydroxy Acid (Mixture of Diastereomers)

Cat. No.: B13861944
M. Wt: 606.6 g/mol
InChI Key: IRWMJBVWHXLXJX-TYXFMAAQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Etoposide Hydroxy Acid is synthesized from Etoposide through a series of chemical reactions. The process involves the hydrolysis of Etoposide to introduce hydroxyl groups, resulting in the formation of Etoposide Hydroxy Acid . The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the hydrolysis process.

Industrial Production Methods: Industrial production of Etoposide Hydroxy Acid follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is common to separate the diastereomers and obtain a mixture with the desired composition .

Chemical Reactions Analysis

Types of Reactions: Etoposide Hydroxy Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Etoposide Hydroxy Acid with modified functional groups, which can exhibit different biological activities and pharmacokinetic properties .

Scientific Research Applications

Etoposide Hydroxy Acid has a wide range of scientific research applications:

Mechanism of Action

Etoposide Hydroxy Acid exerts its effects by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By forming a complex with topoisomerase II and DNA, the compound induces breaks in double-stranded DNA, preventing repair and leading to cell death. This mechanism is particularly effective in the G2 and S phases of the cell cycle .

Comparison with Similar Compounds

Uniqueness: Etoposide Hydroxy Acid is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to Etoposide. The presence of multiple stereocenters and the formation of diastereomers contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C29H34O14

Molecular Weight

606.6 g/mol

IUPAC Name

(5R,7R,8S)-8-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-5-(4-hydroxy-3,5-dimethoxyphenyl)-7-(hydroxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid

InChI

InChI=1S/C29H34O14/c1-11-38-9-20-27(41-11)24(32)25(33)29(42-20)43-26-14-7-17-16(39-10-40-17)6-13(14)21(22(28(34)35)15(26)8-30)12-4-18(36-2)23(31)19(5-12)37-3/h4-7,11,15,20-22,24-27,29-33H,8-10H2,1-3H3,(H,34,35)/t11-,15+,20-,21-,22?,24-,25+,26-,27-,29+/m1/s1

InChI Key

IRWMJBVWHXLXJX-TYXFMAAQSA-N

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@@H](O2)O[C@H]3[C@H](C([C@@H](C4=CC5=C(C=C34)OCO5)C6=CC(=C(C(=C6)OC)O)OC)C(=O)O)CO)O)O

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C(C(C(C4=CC5=C(C=C34)OCO5)C6=CC(=C(C(=C6)OC)O)OC)C(=O)O)CO)O)O

Origin of Product

United States

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